![molecular formula C21H21N5O2 B12598033 N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea CAS No. 606105-32-2](/img/structure/B12598033.png)
N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea
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Overview
Description
N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with cyano, methyl, and methoxy groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea typically involves the reaction of 3-cyano-6-methylquinoline-2-amine with 2-chloro-N-(3-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by inhibiting specific kinase enzymes involved in cell signaling pathways. These kinases play crucial roles in regulating cell proliferation and survival, making them important targets for cancer therapy. For example, studies have shown that N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea can inhibit the activity of various kinases, leading to reduced tumor growth in preclinical models.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against several bacterial strains and shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve interference with bacterial enzymes critical for survival .
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reduction of cell viability, indicating its potential as a therapeutic agent in oncology.
- Antimicrobial Testing : In vitro assays revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against E. coli and S. aureus, suggesting its viability as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea
- N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide
Uniqueness
N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structural features, including a quinoline moiety and a urea linkage, contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C21H21N5O2, with a molecular weight of 375.4 g/mol. The compound's IUPAC name is 1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(3-methoxyphenyl)urea. The presence of the cyano group and methoxy substitution enhances its biological activity by facilitating interactions with various biological targets.
Research indicates that this compound exhibits significant biological activity due to its ability to inhibit specific kinase enzymes involved in cell signaling pathways. These pathways are crucial for cell proliferation and survival, particularly in cancer cells. By interfering with these signaling mechanisms, this compound may induce apoptosis in malignant cells, making it a candidate for further development in cancer therapy .
Biological Activity Overview
- Anticancer Activity :
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
A comparison table highlights the structural uniqueness and potential biological activities of this compound against other quinoline derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-{2-[3-Cyanoquinolin-4(1H)-one]ethyl}-N-(4-methoxyphenyl)urea | C20H19N5O3 | Lacks methyl group on quinoline; potential different biological activity |
N-{(5-Methoxycarbonyl)-6-methylquinolin} | C18H17N3O3 | Different functional groups; potential different pharmacological properties |
N-{(3-Cyanoquinolin-4(1H)-one)-4-(trifluoromethyl)} | C20H16F3N5O | Contains trifluoromethyl group; enhanced lipophilicity |
This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities not present in other similar compounds .
Case Studies and Research Findings
Several studies have focused on elucidating the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines with an IC50 value indicative of potent activity .
- Another investigation into its antimicrobial properties revealed effective inhibition against Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent for tuberculosis treatment .
- Molecular Docking Studies :
Properties
CAS No. |
606105-32-2 |
---|---|
Molecular Formula |
C21H21N5O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C21H21N5O2/c1-14-6-7-19-15(10-14)11-16(13-22)20(25-19)24-8-9-26(21(23)27)17-4-3-5-18(12-17)28-2/h3-7,10-12H,8-9H2,1-2H3,(H2,23,27)(H,24,25) |
InChI Key |
KXKQZBZEFBMACU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NCCN(C3=CC(=CC=C3)OC)C(=O)N)C#N |
Origin of Product |
United States |
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